molecular formula C30H39N5O7 B232583 HOAc-AZT CAS No. 148335-28-8

HOAc-AZT

Cat. No.: B232583
CAS No.: 148335-28-8
M. Wt: 581.7 g/mol
InChI Key: NXOMXFSKUFPLJM-HNLWHPEVSA-N
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Description

The compound HOAc-AZT is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the azido and oxolan intermediates. The reaction conditions typically include:

    Temperature: Controlled to avoid decomposition of sensitive intermediates.

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Catalysts: Often, transition metal catalysts are used to facilitate specific reactions.

Industrial Production Methods

Industrial production may involve:

    Batch Processing: For small-scale production.

    Continuous Flow Chemistry: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of azido groups to amines.

    Substitution: Nucleophilic substitution reactions involving the azido group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through:

    Molecular Targets: Interacting with specific enzymes or receptors.

    Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable molecule for targeted research and development.

Properties

CAS No.

148335-28-8

Molecular Formula

C30H39N5O7

Molecular Weight

581.7 g/mol

IUPAC Name

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C30H39N5O7/c1-15-13-35(28(40)32-26(15)38)24-11-21(33-34-31)23(42-24)14-41-27(39)20-7-6-19-18-5-4-16-10-17(36)8-9-29(16,2)25(18)22(37)12-30(19,20)3/h10,13,18-25,37H,4-9,11-12,14H2,1-3H3,(H,32,38,40)/t18-,19-,20?,21-,22?,23+,24+,25+,29-,30-/m0/s1

InChI Key

NXOMXFSKUFPLJM-HNLWHPEVSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3CCC4C3(CC(C5C4CCC6=CC(=O)CCC56C)O)C)N=[N+]=[N-]

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3CC[C@@H]4[C@@]3(CC([C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)O)C)N=[N+]=[N-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3CCC4C3(CC(C5C4CCC6=CC(=O)CCC56C)O)C)N=[N+]=[N-]

Synonyms

3'-azido-3'-deoxy-5'-O-((11-hydroxy-3-oxo-17-androst-4-enyl)carbonyl)thymidine
HOAC-AZT

Origin of Product

United States

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